molecular formula C21H16ClN3O4 B4930517 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B4930517
M. Wt: 409.8 g/mol
InChI Key: FBKSAOVRFLIOTH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a methylphenyl group, and a nitrobenzoyl group attached to a benzamide core. Its unique structure makes it an interesting subject for studies in chemistry, biology, and materials science.

Properties

IUPAC Name

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O4/c1-13-2-7-16(8-3-13)23-21(27)15-6-11-18(22)19(12-15)24-20(26)14-4-9-17(10-5-14)25(28)29/h2-12H,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKSAOVRFLIOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Chlorination: The addition of a chloro group to the benzene ring using chlorine gas or a chlorinating agent like thionyl chloride.

    Amidation: The formation of the benzamide structure by reacting an amine with a carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the nitrobenzoyl group with the amine derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can introduce various functional groups like hydroxyl or alkyl groups.

Scientific Research Applications

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylphenyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-methoxyphenyl)benzamide
  • 4-chloro-N-(2-chloro-5-nitrophenyl)benzamide
  • N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide

Uniqueness

4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a chloro group, a methylphenyl group, and a nitrobenzoyl group makes it a versatile compound for various applications.

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